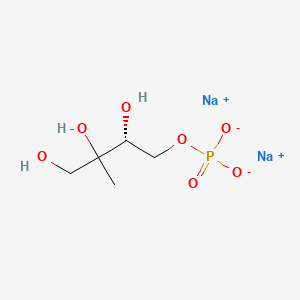
1-Anthracenebutyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anthracenebutyric Acid is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of an anthracene moiety attached to a butyric acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Anthracenebutyric Acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anthracene with butyric acid derivatives. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method is the carboxylation of Grignard reagents derived from anthracene. This process involves the reaction of anthracene with a butyl Grignard reagent, followed by carbonation with carbon dioxide to yield the desired carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 1-Anthracenebutyric Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, and concentrated nitric acid (HNO₃) for nitration.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Various anthracene derivatives.
Substitution: Substituted anthracene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Anthracenebutyric Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins, such as kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication.
Pathways Involved: It can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
1-Anthracenebutyric Acid can be compared with other anthracene derivatives, such as:
Anthraquinone: Known for its use in dye synthesis and anticancer properties.
9,10-Diphenylanthracene: Used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
2,2’-Bianthracene: Employed as an organic semiconductor in electronic devices.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable precursor in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H11Na2O7P |
|---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
disodium;[(2R)-2,3,4-trihydroxy-3-methylbutyl] phosphate |
InChI |
InChI=1S/C5H13O7P.2Na/c1-5(8,3-6)4(7)2-12-13(9,10)11;;/h4,6-8H,2-3H2,1H3,(H2,9,10,11);;/q;2*+1/p-2/t4-,5?;;/m1../s1 |
InChI Key |
XSGQWNNZXHPJOT-LQAUIFMOSA-L |
Isomeric SMILES |
CC(CO)([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
CC(CO)(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


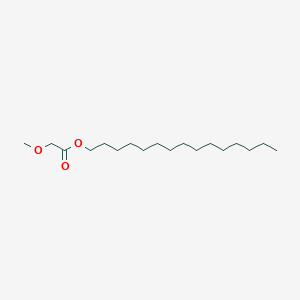
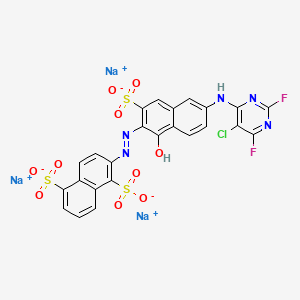
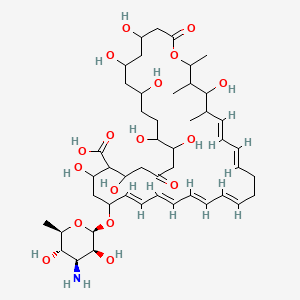
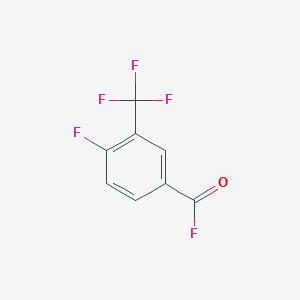
![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)

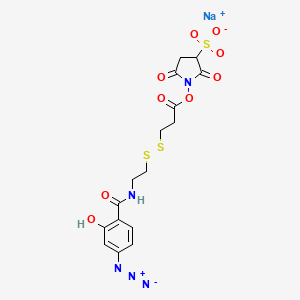
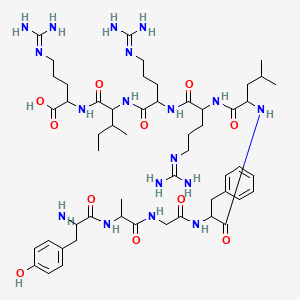
![N-[2-Hydroxy-5-[(1S)-1-hydroxy-2-[[(1S)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide](/img/structure/B13415204.png)
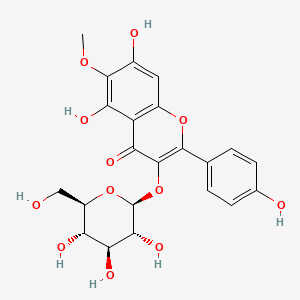
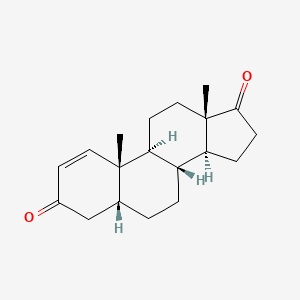

![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)

